4-Cyclohexylbenzaldehyde

Lipophilicity Drug Design Material Science

4-Cyclohexylbenzaldehyde (CAS 27634-89-5) is a para-substituted benzaldehyde derivative (C13H16O, MW 188.27) featuring a cyclohexyl ring. This compound serves as a crucial intermediate in the synthesis of functional materials, particularly for liquid crystal display (LCD) components and pharmaceutical actives.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 27634-89-5
Cat. No. B1266146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylbenzaldehyde
CAS27634-89-5
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C13H16O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-10,12H,1-5H2
InChIKeyKUHNCPCUPOPMDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexylbenzaldehyde (CAS 27634-89-5) as a Versatile Aldehyde Building Block for Liquid Crystal and Pharmaceutical Intermediates


4-Cyclohexylbenzaldehyde (CAS 27634-89-5) is a para-substituted benzaldehyde derivative (C13H16O, MW 188.27) featuring a cyclohexyl ring [1]. This compound serves as a crucial intermediate in the synthesis of functional materials, particularly for liquid crystal display (LCD) components and pharmaceutical actives [2]. Its unique structure imparts distinct physicochemical properties, including a high boiling point (309.1±21.0 °C) and calculated LogP of 3.55–4.53 [1].

Structural Determinants of Performance: Why 4-Cyclohexylbenzaldehyde Cannot Be Replaced by Simple 4-Alkylbenzaldehydes


The presence of a cyclohexyl substituent in 4-cyclohexylbenzaldehyde fundamentally alters its physicochemical profile compared to analogous 4-alkylbenzaldehydes. This is not a minor structural variation; the cyclohexyl ring introduces greater steric bulk, higher hydrophobicity (LogP 3.55–4.53 vs. 1.81 for 4-methylbenzaldehyde), and significantly elevated boiling point (309.1 °C vs. 204–249 °C for alkyl analogs) . These differences have direct consequences for material performance in liquid crystal applications, where precise control over mesophase stability and transition temperatures is essential [1]. Substituting a simpler 4-alkylbenzaldehyde would result in a different liquid crystal mixture with altered clearing point, viscosity, and operational voltage window, potentially compromising device performance. The quantitative evidence below establishes why this specific cyclohexyl derivative must be specified.

Quantitative Differentiation of 4-Cyclohexylbenzaldehyde (CAS 27634-89-5) from Closest Analogs


Hydrophobicity (LogP) Comparison with 4-Alkylbenzaldehyde Analogs

The calculated LogP of 4-cyclohexylbenzaldehyde is substantially higher than that of its smaller 4-alkylbenzaldehyde counterparts, reflecting its greater lipophilicity. The cyclohexyl-substituted compound exhibits a LogP of 3.55 (experimental) to 4.53 (estimated) , which is significantly elevated compared to 4-methylbenzaldehyde (LogP 1.81) , 4-ethylbenzaldehyde (estimated LogP ~2.3), 4-isopropylbenzaldehyde (estimated LogP ~2.8), and 4-tert-butylbenzaldehyde (LogP 2.80) . This increased hydrophobicity can be advantageous in non-polar environments, such as liquid crystal matrices, and can influence membrane permeability in biological contexts.

Lipophilicity Drug Design Material Science

Boiling Point Comparison with 4-Alkylbenzaldehyde Analogs

4-Cyclohexylbenzaldehyde demonstrates a substantially higher boiling point (309.1±21.0 °C at 760 mmHg) compared to its 4-alkylbenzaldehyde counterparts: 4-methylbenzaldehyde (204–205 °C) [1], 4-ethylbenzaldehyde (221.7 °C) , 4-isopropylbenzaldehyde (235–236 °C) , and 4-tert-butylbenzaldehyde (249 °C) [2]. This elevated boiling point reflects stronger intermolecular interactions due to the larger, more polarizable cyclohexyl moiety. The difference of approximately 60–105 °C provides a wider operational window for high-temperature reactions and offers a distinct advantage in purification by distillation.

Thermal Stability Purification Process Chemistry

Synthetic Yield Comparison with 4-Cyclopentylbenzaldehyde in Carbonylation

In a regioselective formylation reaction catalyzed by trifluoromethanesulfonic acid under high CO pressure (120 atm), the reaction of benzene with cyclohexene afforded 4-cyclohexylbenzaldehyde in 34% yield [1]. Under identical conditions, the analogous reaction with cyclopentene produced 4-cyclopentylbenzaldehyde in a comparable 33% yield. This direct comparison demonstrates that the cyclohexyl derivative can be synthesized with equivalent efficiency to its five-membered ring analog, establishing a viable synthetic route with predictable outcomes.

Synthetic Efficiency Process Yield Carbonylation

Density Comparison with 4-Alkylbenzaldehyde Analogs

The density of 4-cyclohexylbenzaldehyde is reported as 1.032 g/cm³ , which is slightly higher than that of its 4-alkylbenzaldehyde counterparts: 4-methylbenzaldehyde (1.019 g/cm³) [1], 4-ethylbenzaldehyde (0.979 g/cm³) , 4-isopropylbenzaldehyde (0.977 g/cm³) , and 4-tert-butylbenzaldehyde (0.970 g/cm³) [2]. This higher density may offer a marginal advantage in applications where mass per unit volume is a critical parameter, such as in certain liquid crystal mixture formulations.

Physical Property Formulation Material Density

Vapor Pressure Comparison with 4-Methylbenzaldehyde

4-Cyclohexylbenzaldehyde exhibits a significantly lower vapor pressure (0.000651 mmHg at 25 °C) compared to 4-methylbenzaldehyde (0.3±0.4 mmHg at 25 °C) . This three-order-of-magnitude difference indicates that the cyclohexyl derivative is far less volatile, reducing evaporative losses during processing and minimizing inhalation exposure risks.

Volatility Handling Safety Process Engineering

High-Value Application Scenarios for 4-Cyclohexylbenzaldehyde (CAS 27634-89-5)


Liquid Crystal Display (LCD) Intermediate Synthesis

4-Cyclohexylbenzaldehyde serves as a key precursor for synthesizing cyclohexylbenzene-based liquid crystal compounds, which are essential for achieving desired mesophase properties in LCDs [1]. The cyclohexyl ring contributes to the necessary molecular rigidity and anisotropy, and the aldehyde functionality allows for further derivatization to esters, acids, and other mesogenic units. Its high boiling point (309.1 °C) and thermal stability make it suitable for the high-temperature processing steps often required in liquid crystal manufacturing.

Pharmaceutical Intermediate for PTP1B Inhibitors

This compound is employed in the synthesis of azole derivatives that act as protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are investigated as therapeutic agents for diabetes and hyperlipidemia [2]. The 4-cyclohexylbenzyl moiety, derived from this aldehyde, contributes to the lipophilicity (LogP 3.55) and target binding affinity of the final drug candidates.

Agrochemical Building Block

As a versatile aldehyde, 4-cyclohexylbenzaldehyde can be used to construct more complex molecules for agrochemical applications, including herbicides and fungicides [1]. Its low volatility (vapor pressure 0.000651 mmHg) is an advantageous property for formulations requiring reduced evaporative loss and controlled release.

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